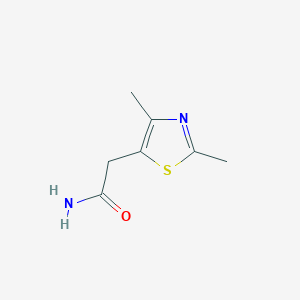
N-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylethanesulfonamide (N-PEA) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and has been found to have a wide range of applications in various fields of research.
Mécanisme D'action
N-phenylethanesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from converting carbon dioxide to bicarbonate ions, which are essential for maintaining the pH of tissues and organs.
Biochemical and Physiological Effects:
N-phenylethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in the eye, which makes it a potential treatment for glaucoma. It has also been found to have anticonvulsant effects, which make it a potential treatment for epilepsy. Additionally, N-phenylethanesulfonamide has been found to have anticancer properties, making it a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenylethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through recrystallization. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of N-phenylethanesulfonamide is that it can be toxic in high doses, which requires careful handling in lab experiments.
Orientations Futures
There are several future directions for research on N-phenylethanesulfonamide. One potential area of research is the development of N-phenylethanesulfonamide derivatives that have improved pharmacological properties. Another potential area of research is the investigation of the role of N-phenylethanesulfonamide in various diseases, such as cancer and epilepsy. Additionally, the development of new methods for synthesizing N-phenylethanesulfonamide could lead to improved yields and purity.
Conclusion:
N-phenylethanesulfonamide is a sulfonamide derivative that has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Its unique properties have made it a potential treatment for various diseases such as glaucoma, epilepsy, and cancer. However, careful handling is required due to its toxicity in high doses. Future research on N-phenylethanesulfonamide could lead to the development of new treatments for various diseases and improved methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of N-phenylethanesulfonamide involves the reaction of aniline with ethanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-phenylethanesulfonamide has been extensively used in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating the pH of various tissues and organs in the body. Inhibition of these enzymes has been found to have therapeutic potential in various diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Numéro CAS |
2225-19-6 |
|---|---|
Nom du produit |
N-phenylethanesulfonamide |
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Clé InChI |
IQVSWLPEOQMCQD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1 |
SMILES canonique |
CCS(=O)(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



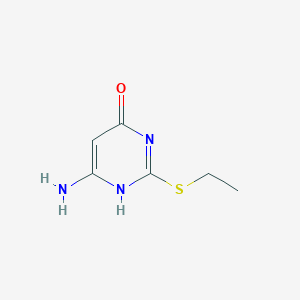

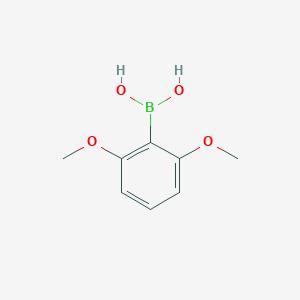

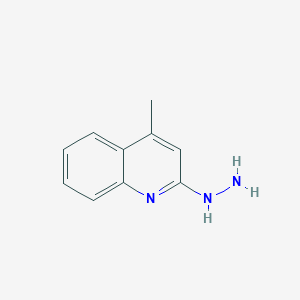
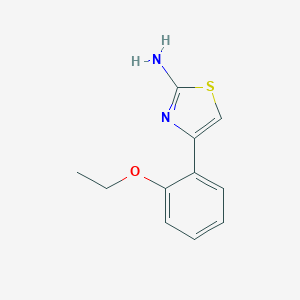
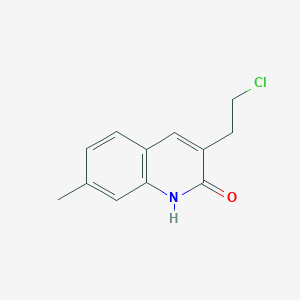



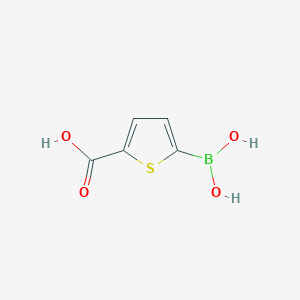
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
